5-Bromo-4-tert-butyl-6-chloropyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
3438-54-8 |
|---|---|
Molecular Formula |
C8H10BrClN2 |
Molecular Weight |
249.53 g/mol |
IUPAC Name |
5-bromo-4-tert-butyl-6-chloropyrimidine |
InChI |
InChI=1S/C8H10BrClN2/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3 |
InChI Key |
ABVPCZAIJPVCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=N1)Cl)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 4 Tert Butyl 6 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyrimidines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine (B1678525) ring. youtube.com Subsequent elimination of the halide leaving group restores the aromaticity of the ring.
In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electronically activated towards nucleophilic attack due to their proximity to the ring nitrogen atoms. Consequently, the chlorine atom at the C-6 position of 5-Bromo-4-tert-butyl-6-chloropyrimidine is located at an activated site for SNAr reactions. In contrast, the bromine atom is at the C-5 position, which is not directly activated by the ring nitrogens in the same manner. In studies of analogous 2,4-dichloropyrimidines, the C-4 position is generally found to be more reactive towards nucleophiles than the C-2 position. scispace.com By extension, the C-6 position in the target molecule is the primary site for SNAr. The reactivity of halogens in SNAr reactions is often more dependent on the electrophilicity of the carbon they are attached to rather than the carbon-halogen bond strength, with fluorine often being the best leaving group due to its strong electron-withdrawing effect. youtube.com Given the electronic activation of the C-6 position, the C-Cl bond is the expected site of nucleophilic substitution over the C-Br bond at the less activated C-5 position.
Regioselectivity in SNAr reactions on substituted pyrimidines is governed by a combination of electronic and steric effects. While both the C-4 and C-6 positions are electronically activated, the presence of a bulky tert-butyl group at the C-4 position introduces significant steric hindrance. This steric shield effectively blocks the trajectory of incoming nucleophiles, making an attack at the C-4 position highly unfavorable.
Therefore, the regioselectivity of SNAr reactions on this compound is overwhelmingly directed towards the C-6 position. The combination of electronic activation at C-6 and severe steric hindrance at C-4 ensures that nucleophiles will selectively displace the chlorine atom, leaving the tert-butyl and bromo groups intact. Quantum mechanics analyses on substituted dichloropyrimidines confirm that substituents can profoundly influence the LUMO (Lowest Unoccupied Molecular Orbital) distribution, thereby directing nucleophilic attack. wuxiapptec.com In this case, the steric factor is the dominating influence, ensuring high C-6 selectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For halogenated pyrimidines, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are particularly valuable for introducing diverse substituents. rsc.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The regioselectivity of these reactions on polyhalogenated heterocycles is determined by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. baranlab.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organic halide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govmdpi.com
In this compound, there are two potential reaction sites: the C-Cl bond at C-6 and the C-Br bond at C-5. While the typical reactivity order for oxidative addition is C-Br > C-Cl, the electronic activation of the C-6 position by the pyrimidine nitrogens significantly enhances its reactivity in palladium-catalyzed couplings. Studies on the analogous compound 5-bromo-2,4-dichloropyrimidine (B17362) have shown that palladium-catalyzed coupling occurs preferentially at the activated C-4 chloro position over the C-5 bromo position. scispace.com Applying this precedent, the Suzuki-Miyaura coupling of this compound is expected to proceed with high regioselectivity at the C-6 position. The bulky tert-butyl group at C-4 would further disfavor any reaction at adjacent positions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C-6 Position
| Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-Bromo-4-tert-butyl-6-phenylpyrimidine |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-Bromo-4-tert-butyl-6-(4-methoxyphenyl)pyrimidine |
| 2-Thienylboronic acid | XPhosPdG2/XPhos | Cs2CO3 | Toluene/H2O | 5-Bromo-4-tert-butyl-6-(thiophen-2-yl)pyrimidine |
Data compiled from typical conditions reported for similar pyrimidine systems. mdpi.comrsc.org
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgresearchgate.net This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org
The regioselectivity of the Sonogashira coupling on this compound follows the same principles as the Suzuki coupling. The enhanced reactivity of the activated C-6 position towards oxidative addition of palladium leads to selective coupling at this site. scispace.com This allows for the specific introduction of an alkynyl group at the C-6 position, while the bromine at C-5 remains available for subsequent transformations if desired. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
Table 2: Representative Conditions for Sonogashira Coupling at the C-6 Position
| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2 | CuI | Triethylamine | THF | 5-Bromo-4-tert-butyl-6-(phenylethynyl)pyrimidine |
| Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Diisopropylamine | Toluene | 5-Bromo-4-tert-butyl-6-((trimethylsilyl)ethynyl)pyrimidine |
| 1-Hexyne | Pd(PPh3)4 | CuI | Piperidine | DMF | 5-Bromo-4-tert-butyl-6-(hex-1-yn-1-yl)pyrimidine |
Data compiled from typical conditions reported for aryl halides and related heterocycles. wikipedia.orgnih.gov
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents.
The regioselectivity of the Stille coupling on halopyrimidines has been systematically studied. Research by Solberg and Undheim provides a clear precedent: in 5-bromo-2,4-dichloropyrimidine, the chlorine at the activated C-4 position is selectively replaced before the bromine at the C-5 position, which in turn is more reactive than the chlorine at the C-2 position. scispace.com This establishes a reactivity order of C-4(Cl) > C-5(Br) > C-2(Cl).
Applying this established principle to this compound, the chlorine atom at the activated C-6 position is the most reactive site for Stille coupling. This allows for the regioselective introduction of various groups from organostannane reagents, such as vinyl, aryl, or alkynyl moieties, exclusively at the C-6 position.
Table 3: Representative Conditions for Stille Coupling at the C-6 Position
| Organotin Reagent | Catalyst | Solvent | Expected Product |
|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh3)4 | Toluene | 5-Bromo-4-tert-butyl-6-vinylpyrimidine |
| Tributyl(phenyl)stannane | PdCl2(PPh3)2 | DMF | 5-Bromo-4-tert-butyl-6-phenylpyrimidine |
| Tributyl(ethynyl)stannane | Pd(PPh3)4 | 1,4-Dioxane | 5-Bromo-4-tert-butyl-6-ethynylpyrimidine |
Data compiled from conditions reported for halopyrimidines and other aryl halides. scispace.comrsc.org
Other Palladium-Catalyzed Transformations
Beyond the well-known Suzuki and Stille couplings, this compound is a viable substrate for other significant palladium-catalyzed transformations, most notably the Buchwald-Hartwig amination and the Heck reaction. These methods allow for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature in these reactions. The C-Br bond is generally more susceptible to oxidative addition to a Palladium(0) center than the C-Cl bond. This allows for regioselective functionalization. For instance, in palladium-catalyzed amination reactions of analogous 6-bromo- and 6-chloropurine (B14466) nucleosides, the bromo derivatives react under lower catalyst loadings compared to their chloro counterparts, highlighting the greater reactivity of the C-Br bond. nih.govscilit.com This principle allows for the selective substitution of the bromine atom at the C5 position of this compound while leaving the C6-chloro group intact. Such transformations are typically carried out using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govccspublishing.org.cn
The Heck reaction, which couples aryl halides with alkenes, is another potential transformation. organic-chemistry.org In this context, the C5-pyrimidinyl-palladium halide intermediate, formed selectively at the C-Br bond, would react with an alkene to form a new C-C bond at position 5.
Table 1: Representative Conditions for Palladium-Catalyzed Amination
| Parameter | Condition | Reference |
| Substrate | This compound | N/A |
| Reagent | Primary or Secondary Amine | ccspublishing.org.cn |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | nih.govscilit.com |
| Ligand | Xantphos, tBuBrettPhos | nih.govscilit.comnih.gov |
| Base | Cs₂CO₃, K₂CO₃, or NaOtBu | nih.govscilit.comccspublishing.org.cn |
| Solvent | Toluene or Dioxane | nih.govscilit.com |
| Temperature | 80-110 °C | nih.govscilit.com |
| Outcome | Selective amination at the C5 position | N/A |
Catalysis by Other Transition Metals (e.g., Fe, Co, Ni, Mn, Zn, Cu)
While palladium is the most extensively studied catalyst for cross-coupling reactions involving halogenated pyrimidines, other transition metals offer alternative, often more cost-effective, catalytic systems. Nickel and iron are particularly noteworthy.
Nickel catalysts have emerged as powerful alternatives to palladium for Suzuki-Miyaura reactions, capable of coupling a wide range of challenging aryl electrophiles. rsc.org For this compound, a nickel-based catalyst system could be employed for cross-coupling reactions, likely showing similar or even enhanced reactivity, especially for the typically less reactive C-Cl bond.
Iron-catalyzed reactions represent a sustainable and economical approach in synthetic chemistry. While many applications focus on the synthesis of the pyrimidine core itself from acyclic precursors, mdpi.comnih.govorganic-chemistry.org iron catalysts are also used for other transformations. For example, iron(III) salts have been shown to catalyze the halogenation of certain heterocyclic systems. mdpi.com Although less common, iron-catalyzed cross-coupling reactions of aryl halides are known and could potentially be applied to functionalize this compound.
Copper-catalyzed reactions, such as the Ullmann condensation, are also relevant for forming C-N, C-O, and C-S bonds with halogenated pyrimidines. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for specific substrate combinations.
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Metal | Reaction Type | Substrate Position | Coupling Partner | Reference |
| Nickel (Ni) | Suzuki-Miyaura Coupling | C5-Br (preferential), C6-Cl | Arylboronic acid | rsc.org |
| Iron (Fe) | Cross-Coupling (potential) | C5-Br | Grignard reagent | organic-chemistry.org |
| Copper (Cu) | Ullmann Amination | C5-Br, C6-Cl | Amine | N/A |
Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful and rapid method for converting aryl halides into highly reactive organolithium species. nih.gov This transformation is typically performed at very low temperatures (e.g., -78 °C or below) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu
For this compound, the selectivity of the lithium-halogen exchange is governed by the inherent reactivity of the carbon-halogen bonds, which follows the order C-I > C-Br > C-Cl. harvard.edu Consequently, treatment of the substrate with one equivalent of an alkyllithium reagent will result in a highly selective and rapid exchange of the bromine atom at position 5, leaving the chlorine atom at position 6 untouched. thieme-connect.deresearchgate.net This generates the key intermediate, 4-tert-butyl-6-chloro-5-lithiopyrimidine.
This lithiated intermediate is a potent nucleophile and can be trapped in situ by a wide variety of electrophiles. This two-step sequence provides a versatile route to a diverse range of 5-substituted pyrimidines. nih.gov The stability of the lithiated intermediate is a critical factor, and reactions are often quenched at low temperatures to prevent decomposition or side reactions. nih.gov
Table 3: Examples of Electrophilic Quenching Following Lithium-Bromine Exchange
| Electrophile | Reagent Example | Product Type (at C5) | Reference |
| Proton Source | H₂O, D₂O | -H, -D | nih.gov |
| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol | harvard.edunih.gov |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | N/A |
| Alkyl Halides | Methyl Iodide | Alkyl group (-CH₃) | harvard.edu |
| Borates | Triisopropyl borate | Boronic ester | odu.edu |
Radical Reactions Involving Halogenated Pyrimidine Systems
Radical reactions offer an alternative pathway for the functionalization of halogenated pyrimidines. These reactions typically involve the homolytic cleavage of a carbon-halogen bond to generate a pyrimidinyl radical intermediate. This can be initiated by radical initiators (e.g., AIBN) in the presence of a radical mediator like tributyltin hydride (Bu₃SnH), or through photochemical irradiation.
The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond, making it the preferential site for radical formation on the this compound molecule. The resulting 4-tert-butyl-6-chloro-pyrimidin-5-yl radical is an intermediate that can undergo several subsequent reactions.
The most common reaction is hydrogen atom abstraction from a donor molecule (like Bu₃SnH), which results in the net reduction of the C-Br bond, a process known as dehalogenation. Alternatively, the pyrimidinyl radical can add to carbon-carbon multiple bonds (e.g., in alkenes or alkynes), initiating a chain reaction that leads to the formation of new C-C bonds. The involvement of a radical mechanism in a reaction can be probed by the addition of radical scavengers, such as TEMPO or BHT, which would inhibit or slow down the reaction if radical intermediates are involved. rsc.org
Derivatization Strategies and Analog Synthesis Based on 5 Bromo 4 Tert Butyl 6 Chloropyrimidine
Design and Synthesis of Poly-substituted Pyrimidine (B1678525) Frameworks
The 5-bromo-4-tert-butyl-6-chloropyrimidine core is an ideal platform for creating diverse, poly-substituted pyrimidine frameworks. The presence of two different halogens allows for selective and sequential substitution reactions. Typically, the chlorine atom at the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at C5. This reactivity difference can be exploited to introduce a variety of substituents in a controlled manner.
For instance, reaction with primary or secondary amines can selectively replace the C6-chloro group, yielding 6-amino-5-bromo-4-tert-butylpyrimidines. Subsequently, the remaining bromo group at the C5 position can be targeted through various reactions, such as metal-catalyzed cross-coupling or lithiation-substitution protocols, to introduce a second, different functional group. nih.gov This stepwise approach provides a reliable route to di-substituted pyrimidines with distinct functionalities at the C5 and C6 positions.
Further complexity can be introduced by modifying the substituents themselves. For example, if a primary amine is introduced at C6, the resulting secondary amine on the pyrimidine ring can be further functionalized. This strategy allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the development of structure-activity relationships (SAR) in drug discovery programs. nih.gov The tert-butyl group at C4, while generally inert, exerts significant steric and electronic influence, often directing the regioselectivity of reactions and affecting the conformation of the final molecule.
Construction of Bi-aryl and Heteroaryl Pyrimidine Systems
Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing bi-aryl and heteroaryl systems from halogenated precursors, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which pairs a halide with an organoboron compound, is particularly effective for this purpose. researchgate.netnih.gov
The differential reactivity of the C-Br and C-Cl bonds is key to achieving selectivity. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for the selective arylation or heteroarylation at the C5 position by reacting the starting material with an aryl or heteroaryl boronic acid under carefully controlled conditions, leaving the C6-chloro group intact for subsequent modifications.
Conversely, by employing specific catalysts or reaction conditions that favor C-Cl bond activation, or by performing the reaction at higher temperatures after the C-Br bond has reacted, a second, different aryl or heteroaryl group can be introduced at the C6 position. This sequential cross-coupling strategy enables the synthesis of unsymmetrical 5,6-diarylpyrimidines. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can be utilized to facilitate these reactions. researchgate.net
Table 1: Examples of Suzuki Coupling Reactions for Bi-aryl/Heteroaryl Pyrimidine Synthesis
| Starting Material | Coupling Partner (Boronic Acid) | Catalyst | Potential Product Type |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 4-tert-Butyl-6-chloro-5-phenylpyrimidine |
| This compound | (3-Cyanophenyl)boronic acid | Pd(PPh₃)₄ | 5-(3-Cyanophenyl)-4-tert-butyl-6-chloropyrimidine |
| This compound | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | 4-tert-Butyl-6-chloro-5-(pyridin-3-yl)pyrimidine |
| 4-tert-Butyl-6-chloro-5-phenylpyrimidine | (4-Ethoxyphenyl)boronic acid | Pd(OAc)₂ / XPhos | 4-tert-Butyl-6-(4-ethoxyphenyl)-5-phenylpyrimidine |
Synthesis of Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidines) from Precursors
The this compound scaffold is also a valuable precursor for the construction of fused heterocyclic systems, where another ring is built onto the pyrimidine core. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a prominent class of fused heterocycles with significant biological activities.
A common strategy to synthesize these fused systems involves a two-step process starting with the pyrimidine precursor. First, a nucleophilic substitution at the C6 position is carried out, typically with an amine, to install a nitrogen-containing side chain. This is followed by a palladium-catalyzed intramolecular cyclization, such as a Heck or Sonogashira reaction, involving the bromo group at C5 and a reactive moiety on the C6-substituent.
For example, one could first introduce an allylamine (B125299) at the C6 position via SNAr. The resulting 6-(allylamino)-5-bromo-4-tert-butylpyrimidine can then undergo an intramolecular Heck reaction, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the C5 position of the pyrimidine and the terminal carbon of the allyl group, leading to the formation of a five-membered pyrrole (B145914) ring fused to the pyrimidine core. Similar strategies can be employed using other bifunctional reagents to construct different fused systems, such as thieno[2,3-d]pyrimidines or furano[2,3-d]pyrimidines. researchgate.netmdpi.com
Regioselective Manipulation of Halogens and tert-Butyl Group for Complex Architectures
The synthesis of complex molecular architectures from this compound hinges on the regioselective manipulation of its functional groups. The primary sites for modification are the two halogen atoms, whose distinct electronic and steric environments lead to differential reactivity.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C6 is positioned between two nitrogen atoms in the pyrimidine ring, making it significantly more electron-deficient and thus more susceptible to attack by nucleophiles compared to the bromine at C5. Studies on related dihalopyrimidines have shown that nucleophiles like ammonia (B1221849) or amines will preferentially displace the halogen at the C4 or C6 position over halogens at other positions. arabjchem.orgresearchgate.net This allows for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles at the C6 position while preserving the C5-bromo group for subsequent transformations.
Palladium-Catalyzed Cross-Coupling: In the context of cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond. This reactivity hierarchy is a cornerstone of regioselective synthesis, enabling the initial functionalization at C5 via Suzuki, Stille, or Sonogashira coupling. After the C5 position has been modified, a second, more forcing cross-coupling reaction can be employed to functionalize the C6 position. The choice of palladium catalyst and ligands can also influence selectivity; for instance, using electron-rich ligands can sometimes promote the reactivity of less reactive C-Cl bonds. researchgate.net
The tert-butyl group at C4 is largely a spectator group but plays a crucial role in directing regioselectivity. Its large steric bulk can hinder substitution at the adjacent C5 position, potentially influencing the approach of reactants and catalysts. Electronically, as an alkyl group, it is weakly electron-donating, which can subtly modulate the reactivity of the entire pyrimidine ring. However, direct chemical manipulation of the tert-butyl group itself is uncommon in derivatization strategies due to its general inertness.
By leveraging these principles of differential reactivity, chemists can design multi-step synthetic sequences to build complex, highly functionalized pyrimidine derivatives with precise control over the substitution pattern.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 5-Bromo-4-tert-butyl-6-chloropyrimidine, ¹H and ¹³C NMR spectroscopy would be instrumental. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and another singlet for the proton on the pyrimidine (B1678525) ring. The chemical shifts of these signals would provide insight into the electronic environment of the protons. Similarly, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including those in the tert-butyl group and the pyrimidine ring.
Despite the utility of this technique, a review of publicly available scientific literature did not yield specific experimental ¹H or ¹³C NMR data for this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition and thus the molecular formula.
In the analysis of this compound, MS would be expected to show a molecular ion peak corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a compound containing both bromine and chlorine atoms. HRMS would provide a precise mass measurement that could definitively confirm the molecular formula C₈H₁₀BrClN₂.
A search of the available scientific literature did not uncover specific experimental MS or HRMS data for this compound.
X-ray Crystallography for Solid-State Structure Analysis, Conformation, and Intermolecular Interactions
A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the pyrimidine ring and the attached tert-butyl, bromo, and chloro substituents. It would also allow for the study of any intermolecular forces, such as halogen bonding or van der Waals interactions, that govern the packing of the molecules in the solid state.
However, there is no publicly available crystal structure data for this compound in the scientific literature.
Electron Spin Resonance (ESR) Spectroscopy for Investigating Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons, such as free radicals.
While ESR spectroscopy is a powerful tool, its application is limited to systems containing unpaired electrons. In its ground state, this compound is a diamagnetic molecule and therefore would not produce an ESR signal. This technique would only become relevant if the compound were to form radical intermediates, for example, through photochemical or electrochemical processes.
No ESR spectroscopic studies investigating radical intermediates of this compound have been reported in the available literature.
Optical Absorption and Fluorescence Spectroscopy for π-System Characterization
Optical absorption (UV-Vis) and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the energy levels of its π-electron system. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, offering insights into the excited state properties.
The pyrimidine ring in this compound constitutes a π-system that would be expected to absorb UV light. The position and intensity of the absorption bands would be influenced by the bromo, chloro, and tert-butyl substituents.
A review of the scientific literature did not yield any specific experimental optical absorption or fluorescence spectroscopic data for this compound.
Based on a thorough review of available scientific literature, no specific computational chemistry or theoretical investigation studies have been published for the compound “this compound.”
Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, including:
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While computational methods are widely used to study various pyrimidine (B1678525) derivatives, the specific electronic structure, reactivity, spectroscopic properties, and conformational analysis of 5-Bromo-4-tert-butyl-6-chloropyrimidine have not been the subject of published theoretical research.
Advanced Applications in Chemical and Materials Science
Role as Versatile Synthetic Building Blocks for Organic Synthesis
5-Bromo-4-tert-butyl-6-chloropyrimidine is a key building block in organic synthesis, primarily due to the differential reactivity of its bromine and chlorine substituents. This allows for programmed, site-selective modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comrsc.org The carbon-chlorine bond is generally more reactive in these reactions than the carbon-bromine bond, allowing for initial substitution at the 6-position while preserving the bromine atom for subsequent transformations.
This hierarchical reactivity is exploited in the multistep synthesis of complex heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry for developing new therapeutic agents. myskinrecipes.com For instance, the chlorine atom can be selectively displaced in a Suzuki coupling with an arylboronic acid, followed by a subsequent coupling reaction at the bromine position to introduce a different aryl group. This stepwise approach provides a powerful tool for building molecular complexity in a controlled manner. The bulky tert-butyl group plays a crucial role by influencing the molecule's conformation and solubility, and by sterically directing reactions to achieve desired regioselectivity.
Research has demonstrated the application of similar dihalopyrimidines in the synthesis of novel compounds with potential anticancer and antimicrobial properties. ijpcbs.com By reacting the halogenated positions with various amines, sulfonamides, and other nucleophiles, chemists can generate large libraries of derivatives for biological screening. ijpcbs.comnih.gov
Below is a table illustrating the general utility of dihalopyrimidines in selective cross-coupling reactions:
| Reactant | Coupling Partner | Catalyst System (Example) | Primary Reaction Site | Resulting Structure |
| Dihalopyrimidine (e.g., this compound) | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-Cl (Position 6) | 6-Aryl-5-bromo-4-tert-butylpyrimidine |
| 6-Aryl-5-bromo-4-tert-butylpyrimidine | Heteroarylboronic Acid | Pd(dppf)Cl₂ / Base | C-Br (Position 5) | 6-Aryl-5-heteroaryl-4-tert-butylpyrimidine |
Exploration in the Development of Functional Organic Materials (e.g., Pyrimidine-Core Extended π-Systems, Optoelectronic Materials)
The electron-deficient nature of the pyrimidine (B1678525) ring makes it an excellent core for constructing functional organic materials with tailored electronic and photophysical properties. nih.gov this compound serves as an ideal starting material for synthesizing pyrimidine-core extended π-systems, which are investigated for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). researchgate.net
Through sequential Suzuki or other cross-coupling reactions, the bromine and chlorine atoms can be replaced with various aromatic and heteroaromatic groups. mdpi.comresearchgate.net This process extends the π-conjugation of the molecule, which is essential for tuning its light absorption and emission characteristics. The ability to introduce different substituents in a programmable fashion allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its optoelectronic properties.
The discovery of interesting fluorescent properties, such as solvatofluorochromism (where the color of emitted light changes with the polarity of the solvent), in these pyrimidine-based systems highlights their potential in the development of chemical sensors and advanced imaging agents. nih.gov The tert-butyl group can also be advantageous in this context, as it can disrupt intermolecular π-π stacking in the solid state, which often enhances fluorescence quantum yields.
Research in this area involves synthesizing libraries of these extended π-systems and characterizing their properties to establish clear structure-property relationships, guiding the design of next-generation organic electronic materials. nih.gov
| Synthetic Step | Reactants | Resulting π-System Feature | Potential Application |
| Step 1: C-Cl Arylation | This compound + Arylboronic Acid | Introduction of first π-conjugated substituent | Intermediate for further extension |
| Step 2: C-Br Arylation | Product from Step 1 + Second Arylboronic Acid | Creation of an extended, asymmetric π-system | OLED emitters, fluorescent probes |
Considerations in Agrochemical Research as Synthetic Intermediates (excluding specific products or applications with dosage/safety)
In the field of agrochemical research, the pyrimidine scaffold is a well-established core structure found in many active compounds. This compound is a valuable synthetic intermediate for creating novel molecules that can be screened for potential herbicidal, fungicidal, or insecticidal activity. myskinrecipes.com
The compound's utility lies in its capacity to serve as a platform for generating diverse molecular libraries. The two halogen atoms act as versatile handles for introducing a wide range of chemical functionalities through various synthetic transformations. For example, the more labile chlorine atom can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, while the bromine atom is reserved for subsequent carbon-carbon bond-forming reactions. This modular synthetic approach allows researchers to systematically modify different parts of the molecule to explore the chemical space and identify structures with desired biological activities.
The focus in this research context is purely on the synthetic utility of this compound as a starting point for new chemical entities. It provides a reliable and flexible route to novel pyrimidine derivatives for inclusion in high-throughput screening programs within the agrochemical discovery pipeline.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-tert-butyl-6-chloropyrimidine, and how can purity be optimized?
- Synthesis : A common approach involves halogenation and alkylation of pyrimidine precursors. For example, bromination of 4-tert-butyl-6-chloropyrimidine using bromine under alkaline conditions (e.g., NaHCO₃) at controlled temperatures (0–5°C) can yield the target compound. Post-reaction neutralization and extraction with ethyl acetate are critical to isolate the product .
- Purification : Recrystallization from acetonitrile or toluene is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve stereoisomers or byproducts. Purity >95% is achievable with successive recrystallizations .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Methods :
- NMR : ¹H and ¹³C NMR can confirm substituent positions. For instance, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and ~30 ppm (¹³C).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺] at 279.99 m/z).
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for related bromo-chloropyrimidines (e.g., planar pyrimidine ring with coplanar Br/Cl substituents) .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky tert-butyl group hinders nucleophilic substitution at the C4 position, favoring selective reactions at C5 (bromine) or C6 (chlorine). For Suzuki-Miyaura couplings, Pd catalysts with large ligands (e.g., XPhos) improve yields by mitigating steric hindrance .
- Case Study : In a palladium-catalyzed coupling with phenylboronic acid, tert-butyl-substituted pyrimidines showed 20% lower yields compared to methyl analogs due to steric constraints .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Discrepancies : Variations in MIC values against pathogens (e.g., E. coli) may arise from differences in assay conditions (pH, solvent).
- Methodological Recommendations :
- Standardize solvent systems (e.g., DMSO concentration ≤1% v/v).
- Use a reference inhibitor (e.g., ciprofloxacin) to calibrate activity thresholds.
- Perform dose-response curves across multiple replicates to identify EC₅₀ values reliably .
Experimental Design & Data Analysis
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. Br) with antibacterial potency.
Q. What are the best practices for analyzing crystal packing interactions in halogenated pyrimidines?
- Crystallographic Analysis :
- Hydrogen bonding (N–H···N) and halogen-halogen (Br···Cl) interactions stabilize the lattice.
- Software like Mercury (CCDC) visualizes intermolecular networks.
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
